Thysanone

Descripción general

Descripción

Synthesis Analysis

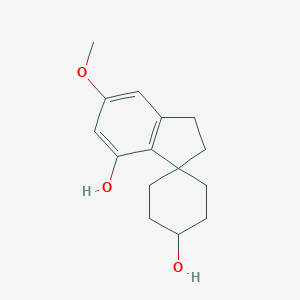

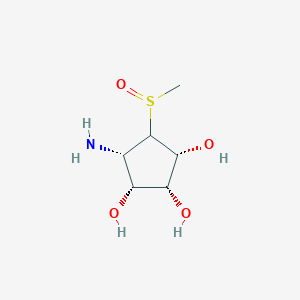

The synthesis of Thysanone involves complex organic reactions to establish its unique naphthoquinone structure. Notably, its absolute stereochemistry (1R,3S) was determined through total synthesis from ethyl (S)-lactate, affirming its biological activity (Singh et al., 1991) (Donner & Gill, 2002).

Molecular Structure Analysis

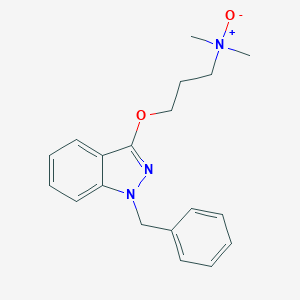

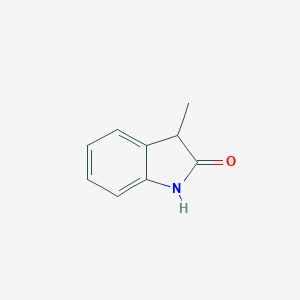

Thysanone's structure includes a lactol ring attached to a naphthoquinone core, confirmed by NMR spectroscopy and X-ray crystallographic analysis. This structural arrangement contributes to its biological activity against HRV 3C-protease, with an IC50 of 13 μg/mL (Singh et al., 1991).

Chemical Reactions and Properties

The chemical reactivity of Thysanone includes its participation in enzymatic inhibition reactions, specifically targeting the HRV 3C-protease. Its functional groups, especially the lactol and naphthoquinone moieties, are crucial for this activity (Singh et al., 1991).

Physical Properties Analysis

While detailed physical property data for Thysanone are not explicitly provided in the cited papers, its solubility, crystallinity, and thermal properties can be inferred from its molecular structure and synthesis methods. Naphthoquinones typically exhibit moderate solubility in organic solvents and stability under standard conditions.

Chemical Properties Analysis

Thysanone's chemical properties, such as redox potential and reactivity towards nucleophiles, stem from its naphthoquinone structure. These properties are essential for its inhibitory action on viral proteases, demonstrating a significant interaction with biological macromolecules (Donner & Gill, 2002).

Aplicaciones Científicas De Investigación

Neuroprotection : Thymoquinone has been found to protect primary dopaminergic neurons against toxins like MPP+ and rotenone, suggesting its potential benefits in Parkinson's disease research (Radad et al., 2009).

Regenerative Medicine : In a study on planarians, Thymoquinone encapsulated in albumin nanoparticles enhanced head regeneration and affected behavior, indicating potential applications in regenerative medicine (Kazan et al., 2019).

Cancer Therapy : Research has shown that Thymoquinone inhibits tumor angiogenesis and growth, making it a potential drug candidate for cancer therapy (Yi et al., 2008).

Antioxidant Activity : A study revealed that Thymoquinone enhances the antioxidant activity of human serum albumin, increasing its efficiency in scavenging free radicals (Ishtikhar et al., 2015).

Diabetes Management : Thymoquinone improved glycemic status in diabetic rats by restoring altered carbohydrate metabolic enzyme activities (Pari & Sankaranarayanan, 2009).

Nervous System Disorders : Beneficial effects of Thymoquinone have been observed against nervous system problems like epilepsy, parkinsonism, anxiety, and in improving learning and memory (Farkhondeh et al., 2018).

Multi-Target Therapeutic Potential : Thymoquinone possesses potent antioxidant and anti-inflammatory properties, showing promise in treating a range of diseases, including cancer, through the alteration of molecular and signaling pathways (Goyal et al., 2017).

Diverse Biological Activities : It exhibits a range of biological activities like antioxidant, antibacterial, antineoplastic, nephroprotective, hepatoprotective, and anti-inflammatory, with therapeutic effects related to the Nrf2 signaling pathway (Talebi et al., 2020).

Anti-Inflammatory and Anticancer Activities : Thymoquinone has shown significant anti-inflammatory and anticancer activities, potentially aiding in the treatment of inflammatory diseases and cancer (Woo et al., 2012).

Therapeutic Benefits in Various Pathologies : Its role in alleviating symptoms in conditions like inflammation, cancer, diabetes, gastric, hepatic, microbial, and allergies has been noted (Negi et al., 2018).

Anticancer Mechanisms : Thymoquinone exhibits selective antioxidant and oxidant activity, interferes with DNA structure, affects carcinogenic signaling molecules/pathways, and has immunomodulatory effects, contributing to its anticancer activity (Khan et al., 2017).

Renoprotective Effect : It ameliorated the ischemia-reperfusion injury effect on renal functions, indicating a protective effect on renal dysfunction (Hammad & Lubbad, 2016).

Therapeutic Potentials : Thymoquinone, the active ingredient in Nigella sativa seeds, has therapeutic potential for a wide range of illnesses, with diverse mechanisms of action and low adverse effects (Darakhshan et al., 2015).

Inhibition of Human Rhinovirus 3C-Protease : Thysanone, a novel naphthoquinone with a lactol ring, showed inhibitory activity against HRV 3C-protease (Singh et al., 1991).

Synthesis and Configuration Studies : Studies on the synthesis and absolute configuration of Thysanone have been conducted to explore its structure and potential applications (Donner & Gill, 2002); (Sperry & Brimble, 2008).

Propiedades

IUPAC Name |

(1R,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6/c1-5-2-7-11(14(19)20-5)13(18)10-8(12(7)17)3-6(15)4-9(10)16/h3-5,14-16,19H,2H2,1H3/t5-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXPHSFVRRTOJM-OVZGEXIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C([C@@H](O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438311 | |

| Record name | Thysanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thysanone | |

CAS RN |

233279-24-8 | |

| Record name | Thysanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.